molecular formula C12H12N2O3 B1222784 2H-Imidazol-2-one, 1,3-dihydro-4-(4-methoxybenzoyl)-5-methyl- CAS No. 77671-29-5

2H-Imidazol-2-one, 1,3-dihydro-4-(4-methoxybenzoyl)-5-methyl-

Cat. No. B1222784
Key on ui cas rn: 77671-29-5
M. Wt: 232.23 g/mol
InChI Key: LVWABRLJVBQEFZ-UHFFFAOYSA-N
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Patent
US04405635

Procedure details

To a melt of 26 g (0.23 mole) of pyridine hydrochloride at 200°-205° C. is added 5.3 g (0.023 mole) of 1,3-dihydro-4-(4-methoxybenzoyl)-5-methyl-2H-imidazol-2-one and the mixture is stirred mechanically for 30 minutes. The reaction mixture is poured on ice-2NHCl. The resulting precipitate is washed with water and recrystallized from isopropanol-water to give the title compound. M.P. >300° C. λ(max)(methanol) 320 nm (ε=13,200).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.N1C=CC=CC=1.C[O:9][C:10]1[CH:24]=[CH:23][C:13]([C:14]([C:16]2[NH:17][C:18](=[O:22])[NH:19][C:20]=2[CH3:21])=[O:15])=[CH:12][CH:11]=1>>[OH:9][C:10]1[CH:24]=[CH:23][C:13]([C:14]([C:16]2[NH:17][C:18](=[O:22])[NH:19][C:20]=2[CH3:21])=[O:15])=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Name
Quantity
5.3 g
Type
reactant
Smiles
COC1=CC=C(C(=O)C=2NC(NC2C)=O)C=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred mechanically for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured on ice-2NHCl
WASH
Type
WASH
Details
The resulting precipitate is washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol-water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC=C(C(=O)C=2NC(NC2C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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